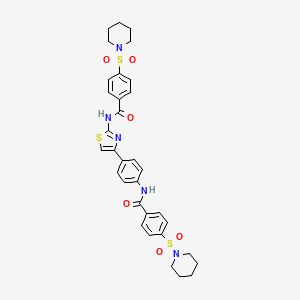

4-(piperidin-1-ylsulfonyl)-N-(4-(4-(4-(piperidin-1-ylsulfonyl)benzamido)phenyl)thiazol-2-yl)benzamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N5O6S3/c39-31(25-9-15-28(16-10-25)46(41,42)37-19-3-1-4-20-37)34-27-13-7-24(8-14-27)30-23-45-33(35-30)36-32(40)26-11-17-29(18-12-26)47(43,44)38-21-5-2-6-22-38/h7-18,23H,1-6,19-22H2,(H,34,39)(H,35,36,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIWKCPANKRXIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N5O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(piperidin-1-ylsulfonyl)-N-(4-(4-(4-(piperidin-1-ylsulfonyl)benzamido)phenyl)thiazol-2-yl)benzamide is a complex small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

- Piperidine Sulfonamide Moiety : Known for enhancing solubility and bioavailability.

- Thiazole Ring : Often associated with various pharmacological activities, including antibacterial and anticancer properties.

- Benzamide Backbone : Common in drug design for its ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related sulfamoyl benzamidothiazole compound demonstrated sustained activation of NF-κB, a pathway often implicated in cancer progression, after stimulation with lipopolysaccharides (LPS) . This suggests that the compound may modulate inflammatory responses which can influence tumor growth.

Antimicrobial Properties

Thiazole-containing compounds have been noted for their antimicrobial activities. Research has shown that derivatives of thiazole can exhibit potent antibacterial effects comparable to established antibiotics like norfloxacin . The presence of electron-donating groups in the structure enhances this activity, suggesting a similar potential for the compound under review.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the thiazole and piperidine moieties significantly affect biological activity. For example, the introduction of specific substituents on the phenyl ring can enhance interactions with target proteins, thereby increasing efficacy against certain diseases .

Case Study 1: Anticancer Efficacy

In a study exploring the anticancer properties of thiazole derivatives, it was found that compounds with similar structures to our target exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin. The most promising candidates showed significant cytotoxicity against A-431 and Jurkat cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on thiazole-integrated compounds demonstrated effective antimicrobial action against Staphylococcus epidermidis, indicating a broad spectrum of activity. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MIC), showcasing their potential as new antimicrobial agents .

Summary of Findings

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of piperidine derivatives. For instance, compounds similar to the one have shown significant antibacterial and antifungal activities.

Case Study:

A study synthesized a series of piperidine derivatives and evaluated their antimicrobial efficacy against various bacterial strains. Some derivatives exhibited activity comparable to standard antibiotics like ampicillin and terbinafine, suggesting that modifications on the piperidine core can lead to new antimicrobial agents .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and urease.

Research Findings:

In a recent study, several piperidine derivatives were tested for their AChE inhibitory activity. The results indicated that specific modifications could lead to compounds with strong inhibitory effects, which are crucial for developing treatments for conditions like Alzheimer's disease .

| Compound | IC50 Value (µM) | Activity Type |

|---|---|---|

| Compound A | 2.14 ± 0.003 | AChE Inhibitor |

| Compound B | 0.63 ± 0.001 | Urease Inhibitor |

Cancer Chemotherapy

The sulfonamide group present in the compound has been associated with anticancer properties. Research indicates that derivatives of piperidine can exhibit cytotoxic effects against various cancer cell lines.

Example:

A study demonstrated that piperidine-based compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Neurological Applications

Piperidine derivatives have also been studied for their neuropharmacological effects. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders.

Potential Uses:

Research has indicated that certain piperidine compounds can modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety .

Q & A

Q. Optimization strategies :

- Catalyst screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in polar aprotic solvents .

- Temperature control : Maintain reflux temperatures within ±2°C to prevent thermal degradation of the thiazole ring .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

A tiered analytical approach is recommended:

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and piperidinyl-sulfonyl linkages (δ 3.1–3.5 ppm for piperidine CH₂ groups) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm mass accuracy .

- Elemental analysis (CHN) : Ensure carbon/nitrogen ratios align with theoretical values (±0.3% tolerance) .

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against kinase targets?

Answer:

Methodology :

- Molecular docking : Screen against kinases (e.g., EGFR, PI3K) using AutoDock Vina. Prioritize binding poses with sulfonyl groups forming hydrogen bonds to catalytic lysine residues (e.g., Lys745 in EGFR) .

- Substituent variation : Synthesize analogs with trifluoromethyl or pyridinyl groups at the benzamide position to assess effects on lipophilicity (clogP) and IC₅₀ .

- Enzymatic assays : Measure inhibition constants (Kᵢ) via fluorescence polarization (FP) assays, comparing to reference inhibitors (e.g., gefitinib for EGFR) .

Key metrics : Correlate IC₅₀ values with computed binding energies (ΔG) to identify pharmacophoric features driving activity .

Advanced: What strategies mitigate poor aqueous solubility and stability in preclinical formulations?

Answer:

- Co-solvent systems : Use 10–20% PEG-400 or cyclodextrin (e.g., HP-β-CD) to enhance solubility (target: ≥1 mg/mL) .

- pH adjustment : Formulate at pH 4.5–5.5 (acetate buffer) to stabilize the sulfonamide moiety against hydrolysis .

- Lyophilization : Prepare lyophilized powders with mannitol (1:1 ratio) for long-term storage (−80°C, <5% degradation over 12 months) .

Advanced: How should researchers address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Answer:

Root-cause analysis :

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .

- Impurity profiling : Quantify residual solvents (e.g., DMF) via GC-MS, which may non-specifically inhibit enzymes .

- Cell-line specificity : Compare activity in isogenic cell lines (e.g., EGFR-mutant vs. wild-type) to rule out off-target effects .

Validation : Repeat dose-response curves in triplicate using orthogonal methods (e.g., SPR vs. FP) .

Advanced: What considerations are critical when designing in vivo studies for this compound?

Answer:

- Toxicity screening : Conduct acute toxicity studies (OECD 423) to determine maximum tolerated dose (MTD), prioritizing endpoints like liver enzymes (ALT/AST) and renal biomarkers (BUN) .

- Pharmacokinetics (PK) :

- Bioavailability : Administer via IV (5 mg/kg) and oral (20 mg/kg) routes in rodents; target AUC₀–₂₄ ≥ 500 ng·h/mL .

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify major CYP450-mediated metabolites (e.g., piperidine N-oxidation) .

- Tissue distribution : Use radiolabeled analogs (¹⁴C) to quantify accumulation in target organs (e.g., tumors) via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.